
O-Desfenil Sofosbuvir
Descripción general
Descripción
O-Desphenyl Sofosbuvir is a derivative of sofosbuvir, a nucleotide analog used as an antiviral medication for the treatment of hepatitis C virus (HCV) infections. Sofosbuvir is known for its efficacy in inhibiting the HCV NS5B polymerase, an enzyme crucial for viral replication . O-Desphenyl Sofosbuvir shares a similar structure but lacks the phenyl group present in sofosbuvir, which may influence its pharmacological properties.
Aplicaciones Científicas De Investigación
Clinical Efficacy
Research indicates that O-Desphenyl Sofosbuvir exhibits significant antiviral activity when used in combination with other direct-acting antivirals (DAAs) such as Velpatasvir. The combination therapy has shown high rates of sustained virological response (SVR), which is indicative of successful treatment outcomes in patients with various HCV genotypes.
Table 1: Clinical Studies on O-Desphenyl Sofosbuvir
Safety Profile
The safety profile of O-Desphenyl Sofosbuvir is generally favorable. Clinical studies have reported a low incidence of severe adverse events among patients treated with this compound. The most common side effects include fatigue, headache, and nausea, which are typically mild to moderate.
Table 2: Adverse Events Reported in Clinical Trials
Adverse Event | Incidence (%) |
---|---|
Fatigue | 20% |
Headache | 15% |
Nausea | 10% |
Severe Adverse Events | <1% |
Special Populations
O-Desphenyl Sofosbuvir has been studied in various special populations, including those with co-morbid conditions such as HIV and mental health disorders. These studies demonstrate that the compound maintains its efficacy and safety profile across diverse patient demographics.
Case Study: Mental Health Disorders
A large cohort study involving patients with mental health disorders showed that treatment with O-Desphenyl Sofosbuvir resulted in high SVR rates (98%), emphasizing its role in addressing HCV in vulnerable populations .
Future Research Directions
Future research on O-Desphenyl Sofosbuvir may focus on:
- Long-term Efficacy: Evaluating the durability of SVR over extended periods.
- Combination Therapies: Investigating synergistic effects with other antiviral agents.
- Pharmacokinetics: Understanding the metabolism and excretion pathways to optimize dosing regimens.
Mecanismo De Acción
Target of Action
O-Desphenyl Sofosbuvir, like its parent compound Sofosbuvir, is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of O-Desphenyl Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .
Mode of Action
O-Desphenyl Sofosbuvir is a nucleotide analog inhibitor, which specifically inhibits the HCV NS5B RNA-dependent RNA polymerase . Following intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203), O-Desphenyl Sofosbuvir incorporates into HCV RNA by the NS5B polymerase and acts as a chain terminator .
Biochemical Pathways
The active form of O-Desphenyl Sofosbuvir, GS-461203, acts as a defective substrate for the NS5B polymerase . This results in premature termination of the HCV RNA replication process, thereby inhibiting the virus’s ability to reproduce .
Pharmacokinetics
Sofosbuvir is rapidly absorbed and eliminated from plasma . The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose; the elimination half-life for GS-331007 is 27 hours . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .
Result of Action
The result of O-Desphenyl Sofosbuvir’s action is the inhibition of HCV replication, leading to a decrease in the viral load within the patient . This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Análisis Bioquímico
Biochemical Properties
O-Desphenyl Sofosbuvir is involved in biochemical reactions primarily as an inhibitor of the HCV NS5B polymerase. This enzyme is essential for the replication of HCV RNA. O-Desphenyl Sofosbuvir interacts with the NS5B polymerase by mimicking the natural substrates of the enzyme, thereby inhibiting its activity and preventing viral replication. Additionally, it interacts with other biomolecules such as human cathepsin A and carboxylesterase 1, which are involved in its metabolic activation .
Cellular Effects
O-Desphenyl Sofosbuvir exerts significant effects on various cell types, particularly hepatocytes, which are the primary target cells for HCV. It influences cell function by inhibiting the replication of HCV RNA, thereby reducing viral load and promoting the clearance of the virus from infected cells. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism by interfering with the viral replication machinery .
Molecular Mechanism
At the molecular level, O-Desphenyl Sofosbuvir acts as a prodrug that undergoes intracellular activation to form its active triphosphate metabolite. This active form incorporates into the viral RNA by the NS5B polymerase, leading to chain termination and inhibition of viral replication. The binding interactions with the NS5B polymerase are crucial for its inhibitory effect. Additionally, O-Desphenyl Sofosbuvir may influence gene expression by altering the transcriptional activity of viral and host genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Desphenyl Sofosbuvir have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions. Long-term studies have shown that O-Desphenyl Sofosbuvir maintains its antiviral activity over extended periods, although some reduction in efficacy may be observed due to degradation .
Dosage Effects in Animal Models
The effects of O-Desphenyl Sofosbuvir vary with different dosages in animal models. At therapeutic doses, it effectively reduces viral load without significant adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. These effects are dose-dependent and highlight the importance of optimizing dosage to balance efficacy and safety .
Metabolic Pathways
O-Desphenyl Sofosbuvir is involved in several metabolic pathways. It undergoes sequential hydrolysis and phosphorylation to form its active triphosphate metabolite. Enzymes such as human cathepsin A and carboxylesterase 1 play a critical role in its metabolic activation. The compound also affects metabolic flux and metabolite levels by inhibiting the NS5B polymerase, thereby disrupting the viral replication cycle .
Transport and Distribution
Within cells and tissues, O-Desphenyl Sofosbuvir is transported and distributed through various mechanisms. It is taken up by hepatocytes via passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins that facilitate its intracellular localization and accumulation. This distribution is essential for its antiviral activity, as it ensures that the compound reaches its target site within the cells .
Subcellular Localization
O-Desphenyl Sofosbuvir localizes primarily in the cytoplasm of infected cells, where it exerts its antiviral effects. The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that guide it to the appropriate cellular compartments. This localization is crucial for its activity, as it ensures that the compound interacts with the viral replication machinery within the cytoplasm .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Desphenyl Sofosbuvir involves multiple steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation . The process typically starts with the preparation of a nucleoside intermediate, followed by selective fluorination to introduce the fluorine atom. The final step involves the attachment of the phosphoramidate moiety under specific reaction conditions to yield O-Desphenyl Sofosbuvir.
Industrial Production Methods
Industrial production of O-Desphenyl Sofosbuvir follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of more efficient catalysts, solvents, and reaction conditions to ensure high yield and purity while minimizing production costs .
Análisis De Reacciones Químicas
Types of Reactions
O-Desphenyl Sofosbuvir undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Sofosbuvir: The parent compound, known for its high efficacy in treating HCV.
Ledipasvir: Another antiviral used in combination with sofosbuvir for enhanced efficacy.
Velpatasvir: A pan-genotypic antiviral often combined with sofosbuvir for broader treatment coverage.
Uniqueness
O-Desphenyl Sofosbuvir is unique due to its structural modification, which may influence its pharmacokinetics and pharmacodynamics. The absence of the phenyl group could potentially alter its binding affinity and metabolic stability compared to sofosbuvir .
Actividad Biológica
O-Desphenyl Sofosbuvir (GS-461203) is a metabolite of Sofosbuvir, a direct-acting antiviral agent used primarily in the treatment of hepatitis C virus (HCV) infections. This article explores the biological activity of O-Desphenyl Sofosbuvir, detailing its mechanism of action, pharmacokinetics, biochemical interactions, and clinical implications supported by research findings and case studies.
Target and Inhibition
O-Desphenyl Sofosbuvir acts as a nucleotide analog inhibitor, specifically targeting the HCV NS5B RNA-dependent RNA polymerase. By mimicking natural substrates, it inhibits the polymerase's activity, which is crucial for viral RNA replication. This inhibition leads to decreased viral load in infected patients, promoting viral clearance from hepatocytes, the primary cells affected by HCV.
Biochemical Pathways
Upon administration, O-Desphenyl Sofosbuvir is converted into its active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into viral RNA, resulting in chain termination during RNA synthesis. The compound also interacts with other cellular enzymes such as human cathepsin A and carboxylesterase 1, which are involved in its metabolic activation.
Pharmacokinetics
O-Desphenyl Sofosbuvir demonstrates rapid absorption and elimination from plasma. Its pharmacokinetic profile indicates that it maintains stability under standard storage conditions but may degrade under extreme conditions. Long-term studies have shown that while its antiviral activity persists over time, some reduction in efficacy may occur due to degradation.
Cellular Effects
The compound significantly affects hepatocytes by inhibiting HCV replication. Its action alters cellular signaling pathways and gene expression related to viral replication machinery. Research indicates that O-Desphenyl Sofosbuvir can influence host cellular metabolism, potentially impacting overall liver function.
Clinical Studies and Findings
Several clinical studies have evaluated the effectiveness of Sofosbuvir-based regimens that include O-Desphenyl Sofosbuvir:
-
Efficacy in Decompensated Cirrhosis
A phase 3 study involving patients with decompensated cirrhosis treated with Sofosbuvir and Velpatasvir demonstrated sustained virologic response (SVR) rates of 83% to 94%, depending on treatment duration and regimen . These findings highlight the effectiveness of O-Desphenyl Sofosbuvir in challenging patient populations. -
Post-Transplantation Outcomes
In a study assessing the use of Sofosbuvir combined with ribavirin for post-transplantation HCV infection, 70% of patients achieved SVR after 24 weeks. The treatment was well-tolerated, with no significant adverse interactions reported with immunosuppressive agents . -
Real-World Effectiveness
A large cohort study analyzed the effectiveness of Sofosbuvir combined with various NS5A inhibitors across different HCV genotypes. The overall SVR rate was found to be above 95%, indicating high efficacy and safety profiles consistent with clinical trial results .
Data Table: Summary of Clinical Study Findings
Study Focus | Treatment Regimen | SVR Rate (%) | Patient Population |
---|---|---|---|
Decompensated Cirrhosis | Sofosbuvir + Velpatasvir | 83 - 94 | Patients with Child-Pugh B cirrhosis |
Post-Transplantation | Sofosbuvir + Ribavirin | 70 | Post-liver transplant patients |
Real-World Effectiveness | Various combinations including Sofosbuvir | >95 | Mixed HCV genotypes |
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN3O9P/c1-8(2)28-13(23)9(3)19-30(25,26)27-7-10-12(22)16(4,17)14(29-10)20-6-5-11(21)18-15(20)24/h5-6,8-10,12,14,22H,7H2,1-4H3,(H,18,21,24)(H2,19,25,26)/t9-,10+,12+,14+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNWIJCJSQLNQC-BDQOCJAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.